1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-31-33(38-23-28-17-9-3-10-18-28)32(37-22-27-15-7-2-8-16-27)30(25-36-21-26-13-5-1-6-14-26)40-34(31)39-24-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHZEIVSXDXEMO-BGSSSCFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside: A Strategic Building Block for Advanced Glycosynthesis

Executive Summary: In the intricate field of glycoscience, the precise construction of complex oligosaccharides and glycoconjugates hinges on the availability of well-defined, selectively protected monosaccharide building blocks. 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a highly valuable, albeit specialized, intermediate designed for this purpose. Its defining feature—a strategically free hydroxyl group at the C-2 position—renders it an exceptional glycosyl acceptor. This guide provides an in-depth analysis of its structure, physicochemical properties, synthetic considerations, and critical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful tool in the synthesis of biologically significant molecules.

Introduction: The Strategic Imperative of Selective Protection in Carbohydrate Chemistry

The synthesis of complex carbohydrates is a formidable challenge, primarily due to the structural complexity of monosaccharides, which possess multiple hydroxyl groups of similar reactivity. A cornerstone of modern glycosynthesis is the "protecting group strategy," where specific hydroxyls are temporarily masked to direct reactions to a desired position. Benzyl (Bn) ethers are among the most widely used protecting groups in this context. They offer excellent stability across a broad range of reaction conditions—including acidic, basic, and many oxidative/reductive environments—yet can be reliably removed under mild, neutral conditions via catalytic hydrogenolysis.

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside (more systematically named Benzyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside) emerges as a key player within this strategy. Unlike its per-benzylated counterpart, this molecule is intentionally designed with a nucleophilic site—the C-2 hydroxyl group—left available for reaction. This design makes it an ideal glycosyl acceptor , poised for coupling with a glycosyl donor to form a crucial 1,2-glycosidic linkage, a common motif in numerous biologically active glycans.

Molecular Structure and Physicochemical Properties

Chemical Structure

The defining characteristic of this molecule is the specific arrangement of four benzyl protecting groups on the β-D-galactopyranoside scaffold, leaving the C-2 hydroxyl group uniquely exposed. The anomeric (C-1) position is configured as a β-benzyl glycoside. This structure is explicitly designed for subsequent glycosylation at the C-2 position.

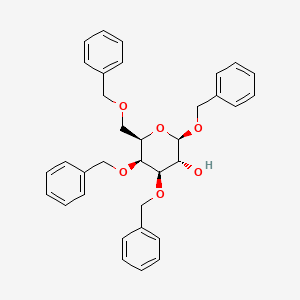

Caption: Chemical structure highlighting the key free C2-hydroxyl group.

Physicochemical Data

The properties of this compound are summarized below, providing essential information for its handling, storage, and use in synthesis.

| Property | Value | Source |

| CAS Number | 61820-04-0 | [1][2] |

| Molecular Formula | C₃₄H₃₆O₆ | [1][2] |

| Molecular Weight | 540.65 g/mol | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Boiling Point | 676.10 °C (Predicted) | [1] |

| Storage Conditions | Store at ≤ -15°C, desiccated | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |

Spectroscopic Characterization

While a definitive spectrum for this specific isomer is not readily published, its ¹H and ¹³C NMR spectra can be reliably predicted based on extensive data from analogous structures.[3][4]

-

¹H NMR Spectroscopy: The spectrum is expected to be complex but highly informative.

-

Aromatic Protons: A series of multiplets between δ 7.20-7.40 ppm, integrating to 20 protons (4x C₆H₅).

-

Benzylic Protons: Multiple doublets (arising from diastereotopicity) between δ 4.40-5.00 ppm for the -O-CH₂ -Ph groups, integrating to 8 protons.

-

Anomeric Proton (H-1): A characteristic doublet around δ 4.5-4.8 ppm. For a β-anomer, a relatively large coupling constant (J₁,₂ ≈ 7-8 Hz) is expected, confirming the trans-diaxial relationship with H-2.

-

Ring Protons (H-2 to H-6): A series of complex multiplets in the δ 3.5-4.2 ppm region. The signal for H-2 will be of particular interest, and its coupling to H-1 and H-3 will be key for structural confirmation.

-

Hydroxyl Proton (2-OH): A broad singlet whose chemical shift is dependent on concentration and solvent. It can often be identified by its disappearance upon a D₂O exchange experiment.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the δ 127-129 ppm region for the C-H carbons and in the δ 137-139 ppm region for the quaternary (ipso) carbons of the benzyl groups.

-

Anomeric Carbon (C-1): A signal around δ 102-105 ppm for the β-anomer.

-

Ring Carbons (C-2 to C-5): Signals typically found between δ 70-85 ppm.

-

C-6 Carbon: A signal around δ 68-70 ppm.

-

Benzylic Carbons: Signals for the -C H₂-Ph carbons are expected in the δ 72-76 ppm range.

-

Synthesis and Purification

The synthesis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a non-trivial process that requires a multi-step, regioselective approach. The primary challenge is to differentiate the C-2 hydroxyl from the others.

Synthetic Strategy Rationale

A logical synthetic pathway often starts from a commercially available, simpler derivative of D-galactose. One effective strategy involves the use of a temporary protecting group at the C-1 and C-2 positions that can be selectively removed later.

-

Initial Protection: Start with D-galactose and protect the C-4 and C-6 positions simultaneously using a benzylidene acetal. This is a standard procedure that rigidly locks the pyranose ring.

-

Selective Benzylation: Benzylate the remaining free hydroxyls at C-1, C-2, and C-3.

-

Regioselective Opening: The key step is the regioselective reductive opening of the 4,6-O-benzylidene acetal. This reaction, often using reagents like NaCNBH₃-HCl, typically yields a free hydroxyl at C-4 and a benzyl ether at C-6.[5]

-

Final Benzylation & Deprotection: The newly freed C-4 hydroxyl is then benzylated. The final challenge is the selective deprotection of the C-2 position, which can be complex.

An alternative, more direct approach might involve starting with a 1,2-orthoester of galactose, protecting the 3, 4, and 6 positions, and then hydrolyzing the orthoester to reveal the C-2 hydroxyl and anomeric functionality for subsequent benzylation.

Exemplary Synthetic Protocol: Benzylation of a Precursor

This protocol describes the general benzylation step, a core reaction in this synthesis, using a precursor with a free hydroxyl group.

Objective: To benzylate free hydroxyl groups on a partially protected galactose scaffold.

Materials:

-

Partially protected galactose precursor

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the partially protected sugar (1.0 eq).

-

Dissolution: Anhydrous DMF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (1.2 eq per hydroxyl group) is added portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups to form highly nucleophilic alkoxides. The reaction is allowed to stir for 30-60 minutes at 0 °C, during which time hydrogen gas evolution is observed.

-

Benzylation: Benzyl bromide (1.2 eq per hydroxyl group) is added dropwise via syringe. Causality: The alkoxides perform a nucleophilic substitution (Sₙ2) reaction on the electrophilic benzylic carbon of BnBr, forming the stable benzyl ether linkage.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is meticulously monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to react with any excess NaH.

-

Work-up: The mixture is diluted with DCM and washed sequentially with water, saturated NaHCO₃, and brine. Causality: The aqueous washes remove the DMF and inorganic salts (NaBr, excess base), purifying the crude product in the organic phase.

-

Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

Purification and Quality Control

The crude product from the synthesis is rarely pure and typically requires purification by silica gel column chromatography .

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or toluene is commonly employed. The fully benzylated product is significantly less polar than any partially benzylated intermediates, allowing for effective separation.[6]

-

Analysis: Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield the final compound, which is then verified by NMR spectroscopy and mass spectrometry.

Key Reactions and Applications in Glycoscience

The primary utility of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is as a glycosyl acceptor for the synthesis of oligosaccharides containing a (1→2)-linked β-galactose residue.

Glycosylation Reactions: The Core Application

In a typical glycosylation reaction, a glycosyl donor (an activated sugar with a good anomeric leaving group) is reacted with the glycosyl acceptor in the presence of a promoter (a Lewis acid). The free C2-OH of the title compound acts as the nucleophile, attacking the anomeric center of the donor.

Caption: Workflow illustrating the use as a glycosyl acceptor.

This reaction is fundamental to building larger glycans, such as those found on cell surfaces that mediate biological recognition events. The choice of donor, promoter, and reaction conditions is critical for achieving high yield and stereoselectivity.

Deprotection: Unveiling the Final Product

After the desired oligosaccharide backbone has been assembled, the benzyl protecting groups must be removed. This is reliably achieved by catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis for Benzyl Group Removal

-

Setup: The protected oligosaccharide is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Palladium on activated carbon (Pd/C, 10% w/w) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

-

Mechanism: The palladium surface catalyzes the cleavage of the C-O bond of the benzyl ether, releasing the free hydroxyl group and toluene as a byproduct.

-

Monitoring & Work-up: The reaction is monitored by TLC or mass spectrometry. Upon completion, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated to yield the deprotected, final carbohydrate.

Conclusion

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is more than just a protected sugar; it is a precision tool for the synthetic chemist. Its structure is deliberately crafted to facilitate the formation of specific 1,2-β-galactosidic linkages, which are prevalent in nature. By providing a stable yet versatile platform, it enables the assembly of complex, biologically relevant oligosaccharides that are essential for research in drug discovery, immunology, and molecular biology. Understanding its properties, synthesis, and reactivity empowers scientists to construct the intricate carbohydrate structures that drive biological function.

References

-

The Royal Society of Chemistry (2018). Supplementary Information for a related benzylated sugar. Available at: [Link]

-

The Royal Society of Chemistry (2016). Supplementary Information for synthesis of benzylated glycosides. Available at: [Link]

-

MDPI (2018). NMR data for a related tetra-O-benzyl-d-galactopyranose derivative. Available at: [Link]

-

Perlin, A. S. et al. (2014). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Available at: [Link]

-

PubChem (2024). 1,3,4,6-Tetra-O-Galloyl-Beta-D-Glucopyranoside (Illustrative of complex protected sugars). Available at: [Link]

Sources

An In-depth Technical Guide to 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside, a pivotal protected carbohydrate derivative. With full editorial control, this document delves into its synthesis, purification, in-depth characterization, and its critical role as a versatile building block in the fields of carbohydrate chemistry, drug discovery, and glycobiology.

Core Properties of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a synthetic derivative of D-galactose where the hydroxyl groups at positions 1, 3, 4, and 6 are protected by benzyl ethers. This extensive protection imparts significant stability to the molecule under a wide range of reaction conditions, while the free hydroxyl group at the C2 position allows for selective chemical modifications. This unique structural feature makes it an invaluable intermediate in the synthesis of complex oligosaccharides and glycoconjugates.

| Property | Value |

| CAS Number | 61820-04-0 |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.65 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in many organic solvents such as dichloromethane and chloroform. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside can be achieved through a multi-step process starting from D-galactose. The following protocol is based on established methodologies for the preparation of benzylated sugars, ensuring a reliable and reproducible outcome.

Experimental Protocol: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose

A three-step synthesis method can be employed to produce 2,3,4,6-tetra-O-benzyl-D-galactose, a closely related and often co-produced compound, with high purity and yield. This process involves the formation of a benzothiazolyl thioacetyl galactose intermediate, followed by benzylation and subsequent hydrolysis.[1]

Step 1: Preparation of Benzothiazolyl Thioacetyl Galactose

-

In a reaction vessel at room temperature, add acetic anhydride and a catalyst.

-

Slowly add D-galactose in 10 batches at a temperature of 10-15 °C.

-

After the reaction is complete, add 2-mercaptobenzothiazole and heat the mixture to 50-60 °C.

-

Following aftertreatment, benzothiazolyl thioacetyl galactose is obtained.

Step 2: Benzylation

-

Add potassium hydroxide and the benzothiazolyl thioacetyl galactose from the previous step to benzyl chloride.

-

Heat the mixture to reflux.

-

After the reaction, cool the mixture and perform aftertreatment to obtain benzothiazolylthiotetrabenzyl galactose.

Step 3: Hydrolysis

-

Dissolve the benzothiazolylthiotetrabenzyl galactose in acetone and add water.

-

Stir the mixture at room temperature and add N-bromosuccinimide.

-

Stir for 30 minutes.

-

Aftertreatment of the reaction mixture yields 2,3,4,6-tetra-O-benzyl-D-galactopyranose.[1]

The synthesis of the target molecule, 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside, involves similar benzylation strategies, with careful control of reagents and reaction conditions to achieve the desired regioselectivity.

Purification Workflow

Purification of the crude product is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system such as ethyl acetate in hexane or toluene is effective in separating the desired tetra-benzylated product from any partially benzylated byproducts. Recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity final product.

Caption: Synthesis and Purification Workflow for 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside.

In-depth Characterization

Thorough characterization of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is expected to show characteristic signals for the anomeric proton, the pyranose ring protons, and the numerous protons of the benzyl protecting groups. The anomeric proton (H-1) of a β-galactopyranoside typically appears as a doublet with a coupling constant (J) of approximately 8.0 Hz. The signals for the benzyl methylene protons (CH₂) usually appear as a series of doublets and multiplets in the range of 4.4 to 5.0 ppm. The aromatic protons of the benzyl groups will be observed as a complex multiplet in the region of 7.1 to 7.4 ppm.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. Key signals include the anomeric carbon (C-1), which for a β-anomer is typically found around 103-105 ppm. The carbons of the pyranose ring will resonate in the range of 68-85 ppm. The benzylic carbons (CH₂) will appear around 70-75 ppm, and the aromatic carbons will be observed in the 127-139 ppm region.

Applications in Research and Drug Development

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a cornerstone in the synthesis of complex carbohydrates and glycoconjugates due to the stability of its benzyl protecting groups and the presence of a reactive hydroxyl group.

Glycosyl Donor in Oligosaccharide Synthesis

This compound can be activated at its anomeric hydroxyl group to serve as a glycosyl donor in glycosylation reactions. This allows for the stereoselective formation of glycosidic bonds, a fundamental step in the assembly of oligosaccharides. The benzyl ether protecting groups are considered "arming" as their electron-donating nature enhances the reactivity of the glycosyl donor at the anomeric center, facilitating the glycosylation process.

Caption: Role of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside in Oligosaccharide Synthesis.

Synthesis of Galactosylated Drugs and Bioactive Molecules

The incorporation of galactose moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target recognition. 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside serves as a key starting material for the synthesis of such galactosylated drugs. Its protected nature allows for the selective introduction of the galactose unit onto a drug scaffold, followed by the removal of the benzyl groups in the final steps of the synthesis.

This approach has been utilized in the development of various therapeutic agents, including anticancer and antimicrobial drugs, where the galactose moiety can facilitate targeted delivery to specific cells or tissues.

Conclusion

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a highly valuable and versatile building block for synthetic carbohydrate chemistry. Its well-defined structure, coupled with the stability of its benzyl protecting groups, provides chemists with a reliable tool for the construction of complex oligosaccharides and the synthesis of novel galactosylated therapeutics. The methodologies for its synthesis, purification, and characterization are well-established, making it an accessible and indispensable reagent for researchers and scientists in both academic and industrial settings.

References

-

JEOL ECA-500 (500 MHz) spectrometer. (n.d.). SUPPLEMENTARY INFORMATION Photo-Induced Glycosylation Using Reusable Organophotoacids. Retrieved from [Link]

- CN103665064A - Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose. (n.d.). Google Patents.

-

Varian 500 MHz DD2 instrument or a Bruker 300 MHz. (n.d.). Supporting Information - ScienceOpen. Retrieved from [Link]

-

JEOL JNM-ECX400 (400 MHz for 1H, 101 MHz for 13C). (n.d.). Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Rao, V. S., & Perlin, A. S. (1982). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 99(1), 1-10. Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) and 13C NMR (126 MHz, CDCl3). (n.d.). Supplementary Information Table of contents - The Royal Society of Chemistry. Retrieved from [Link]

-

Lee, Y. J., & Lee, Y. C. (1998). Synthesis of a set of highly clustered monosulfated galactopyranosides. Carbohydrate Research, 305(3-4), 343-352. Retrieved from [Link]

-

Chang, Y.-T., et al. (2018). Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile. Journal of the American Chemical Society, 140(40), 12846-12855. Retrieved from [Link]

-

Demchenko, A. V., & Stine, K. J. (2007). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 3, 25. Retrieved from [Link]

-

Akita, H., et al. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(3), M761. Retrieved from [Link]

-

Boltje, T. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436-7511. Retrieved from [Link]

-

Hossain, M. K., et al. (2023). Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 28(13), 5082. Retrieved from [Link]

-

Wu, S.-H., et al. (2006). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 11(4), 248-261. Retrieved from [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry (pp. 1-8). CRC Press. Retrieved from [Link]

-

Hossain, M. K., et al. (2024). Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target. International Journal of Molecular Sciences, 25(3), 1599. Retrieved from [Link]

Sources

The Cornerstone of Glycosynthesis: A Technical Guide to the Strategic Application of Benzyl Protecting Groups in Carbohydrate Chemistry

Abstract

In the intricate and challenging field of carbohydrate chemistry, the precise manipulation of multiple hydroxyl groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protective groups available to the synthetic chemist, the benzyl (Bn) group holds a preeminent position. Its remarkable stability across a wide range of reaction conditions, coupled with the mild and efficient methods for its removal, renders it an indispensable tool for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of benzyl protecting groups, moving beyond a simple recitation of facts to an expert analysis of the causality behind experimental choices. We will delve into the mechanisms of benzylation and debenzylation, explore the profound influence of benzyl ethers on glycosylation reactivity and stereoselectivity, and present field-proven protocols for their strategic application.

Introduction: The Imperative for Hydroxyl Protection in Carbohydrate Synthesis

Carbohydrates, with their dense arrangement of stereochemically complex hydroxyl groups, present a formidable synthetic challenge.[1] To achieve regioselective and stereoselective glycosidic bond formation, a sophisticated strategy of temporary hydroxyl group masking is essential.[2] Protecting groups serve as temporary shields, preventing unwanted side reactions and allowing chemists to direct reactivity to specific positions on the carbohydrate scaffold.[1]

The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide variety of reaction conditions.

-

Orthogonal , meaning it can be selectively removed without affecting other protecting groups.[3]

-

Easy to remove under mild conditions in high yield.

The benzyl group, introduced as a benzyl ether, fulfills these criteria exceptionally well, making it one of the most widely used "permanent" protecting groups in oligosaccharide synthesis.[4][5]

The Benzyl Group: Properties and Strategic Advantages

The benzyl group's utility stems from its unique chemical properties. As an ether linkage, it is robust and stable under both acidic and basic conditions, a crucial attribute for multi-step synthetic sequences.[6] This stability allows for the manipulation of other, more labile protecting groups, such as esters (e.g., acetyl, benzoyl) and silyl ethers, providing a foundation for orthogonal protection strategies.[7][8]

Furthermore, the electronic nature of the benzyl ether plays a critical role in influencing the reactivity of the carbohydrate. Benzyl ethers are electron-donating, which increases the electron density at the anomeric center. This "arming" effect makes the glycosyl donor more reactive towards glycosylation, a phenomenon that can be strategically exploited in complex synthetic routes.[7]

Installation of Benzyl Protecting Groups: Benzylation

The most common method for the introduction of benzyl groups is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[9][10]

Mechanism of Benzylation

The reaction proceeds in two key steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), abstracts the acidic proton of a hydroxyl group to form a highly nucleophilic alkoxide.[11]

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide, BnBr), displacing the halide and forming the stable benzyl ether.[9]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

chemical stability of tetra-O-benzyl galactose

An In-Depth Technical Guide to the Chemical Stability of Tetra-O-benzyl Galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-benzyl-D-galactopyranose, a cornerstone in synthetic carbohydrate chemistry, serves as a critical intermediate in the assembly of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] Its utility is intrinsically linked to the stability of its four benzyl ether protecting groups, which mask the reactive hydroxyl functionalities of the galactose core. This guide provides a comprehensive analysis of the under a variety of conditions relevant to its synthesis, purification, storage, and application in multi-step synthetic pathways. We will explore the mechanistic underpinnings of its stability and degradation, offering field-proven insights and detailed experimental protocols to assess its integrity.

Introduction: The Pivotal Role of Benzyl Ethers in Carbohydrate Chemistry

Saccharides are polyhydroxy compounds, necessitating complex protecting group strategies to achieve regioselective and stereoselective transformations.[3][4] Among the myriad of protecting groups available, the benzyl ether stands out for its robustness and reliability.[5] Benzyl ethers are classified as "permanent" or "stable" protecting groups because they are resilient to a wide range of reaction conditions, including moderately acidic and strongly basic environments, which are frequently encountered in oligosaccharide synthesis.[5][6]

The stability of the benzyl ether linkage in tetra-O-benzyl galactose allows for the selective manipulation of the anomeric center, making it an invaluable precursor for glycosylation reactions.[7][8] However, this stability is not absolute. Understanding the precise conditions that lead to the cleavage of these benzyl ethers is paramount for any researcher utilizing this compound to avoid unintended deprotection and the generation of impurities. This guide will serve as a technical resource for navigating the chemical landscape of tetra-O-benzyl galactose.

The Foundation of Stability: The Benzyl Ether Bond

The stability of tetra-O-benzyl galactose is primarily dictated by the C-O bonds of the four benzyl ethers. These ether linkages are generally unreactive due to the high energy required to cleave a carbon-oxygen single bond. The benzyl group, specifically, is attached via a benzylic carbon, which imparts unique reactivity that is central to both its stability and its eventual removal.

Diagram: Structure of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Caption: Structure of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose.

Pathways of Degradation: A Mechanistic Overview

The degradation of tetra-O-benzyl galactose invariably involves the cleavage of one or more of its benzyl ether linkages. The primary pathways for this cleavage are catalytic hydrogenolysis, acidic hydrolysis, and oxidative cleavage.

Catalytic Hydrogenolysis

This is the most common and generally the mildest method for the deprotection of benzyl ethers, and thus represents the most significant pathway for intentional degradation.[9][10]

-

Mechanism: The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas or a transfer agent like formic acid or triethylsilane).[9][11][12] The process, known as hydrogenolysis, involves the reductive cleavage of the C-O bond at the benzylic position. The benzyl group is converted to toluene, and the hydroxyl group on the sugar is regenerated.

-

Causality of Experimental Choice: This method is favored because of its high efficiency and mild, neutral conditions, which preserve most other functional groups found in complex glycans.[5] However, it is incompatible with functional groups that are also susceptible to reduction, such as azides, alkenes, and alkynes.[13][14] The choice of catalyst, solvent, and hydrogen source can be modulated to control the reaction rate.[10][15]

Diagram: Hydrogenolysis Degradation Pathway

Caption: Reductive cleavage of benzyl ethers via catalytic hydrogenolysis.

Acidic Hydrolysis

While generally stable to mild acids, the benzyl ether linkages can be cleaved under harsh acidic conditions.[12][16]

-

Mechanism: The reaction proceeds via protonation of the ether oxygen, making the hydroxyl group a better leaving group. The subsequent step can involve an SN1 or SN2 type displacement. For a benzyl ether, the formation of a resonance-stabilized benzyl cation makes an SN1 pathway plausible.

-

Field Insights: This method is rarely used for deprotection in modern carbohydrate synthesis due to its harshness, which can lead to the cleavage of glycosidic bonds and other acid-labile protecting groups, as well as charring of the carbohydrate core.[17][18] Stability studies under strongly acidic conditions are therefore crucial if the molecule is to be exposed to such an environment during a synthetic sequence.

Oxidative Cleavage

A variety of oxidative methods can cleave benzyl ethers, offering an alternative to hydrogenolysis, especially when reducible functional groups are present.

-

Mechanism with DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, forming a benzylic radical cation which then collapses to release the alcohol.[12][19] Visible light can be used to mediate this process, allowing for catalytic amounts of DDQ.[13][20]

-

Mechanism with Other Oxidants: Other systems, such as ozone (O₃), ruthenium trichloride/sodium periodate (RuCl₃-NaIO₄), or oxoammonium salts, can also effect this transformation.[6][21][22] Ozone, for instance, oxidizes the benzyl ether to a benzoic ester, which can then be easily hydrolyzed under basic conditions.[21]

-

Trustworthiness of Protocols: These methods provide valuable orthogonality to reductive deprotection. However, they require careful control, as over-oxidation or side reactions with other functionalities on the carbohydrate can occur. The choice of oxidant must be carefully considered based on the other protecting groups present in the molecule.[19][22]

Quantitative Stability Profile

The stability of tetra-O-benzyl galactose is highly dependent on the specific conditions employed. The following table summarizes its general stability profile. It is important to note that kinetic data is highly substrate and condition-specific and should be determined empirically for critical applications.

| Condition Category | Reagent/Condition | Stability | Degradation Products | Citation(s) |

| Basic | aq. NaOH, NaOMe/MeOH | Stable | None | [5][6] |

| Acidic (Mild) | Acetic Acid (AcOH) | Stable | None | |

| Acidic (Strong) | HCl, H₂SO₄, TFA | Labile | Partially/fully debenzylated galactose, Toluene | [12][18] |

| Reductive | H₂, Pd/C | Labile | Partially/fully debenzylated galactose, Toluene | [9][15] |

| Reductive | Na/NH₃ (Birch) | Labile | Partially/fully debenzylated galactose, Toluene | [13][14] |

| Oxidative | DDQ | Labile | Partially/fully debenzylated galactose, Benzaldehyde | [12][19] |

| Oxidative | Ozone (O₃) | Labile | Galactose benzoates, Benzoic acid | |

| Storage | -20°C, dry, inert atm. | Stable | None | [23] |

| Photochemical | Visible light + photosensitizer | Labile | Partially/fully debenzylated galactose | [13][20] |

Experimental Protocols for Stability Assessment

To ensure the integrity of tetra-O-benzyl galactose in a given synthetic route, it is essential to perform stability testing under the proposed reaction conditions. Below are self-validating protocols for assessing stability.

General Workflow for Stability Testing

Caption: General experimental workflow for assessing chemical stability.

Protocol: Stability to Catalytic Hydrogenolysis

-

Preparation: Dissolve 54.1 mg (0.1 mmol) of tetra-O-benzyl galactose in 5 mL of a suitable solvent (e.g., methanol, ethyl acetate, or THF).

-

Initiation: Add 10 mg of 10% Palladium on Carbon (Pd/C) to the solution.

-

Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (H₂, balloon pressure) and stir vigorously at room temperature.

-

Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot, filter it through a short plug of celite to remove the catalyst, and dilute for analysis.

-

Analysis: Analyze the samples by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of more polar, debenzylated products.[24][25]

Protocol: Stability to Acidic Conditions

-

Preparation: Dissolve 54.1 mg (0.1 mmol) of tetra-O-benzyl galactose in 5 mL of a solvent inert to acid (e.g., dichloromethane or dioxane).

-

Initiation: Add a stoichiometric or catalytic amount of the desired acid (e.g., 10 µL of trifluoroacetic acid, TFA).

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 50°C).

-

Monitoring: At regular intervals, withdraw a small aliquot, quench with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and concentrate for analysis.

-

Analysis: Analyze by TLC or HPLC to assess the extent of degradation.

Protocol: Stability to Oxidative Cleavage with DDQ

-

Preparation: Dissolve 54.1 mg (0.1 mmol) of tetra-O-benzyl galactose in 5 mL of a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Initiation: Add 1.2 equivalents (27.2 mg, 0.12 mmol) of DDQ to the solution.

-

Reaction: Stir the mixture at room temperature. For photocatalytic conditions, irradiate with visible light (e.g., blue LED).[20]

-

Monitoring: At regular intervals, withdraw an aliquot, quench with a reducing agent (e.g., saturated sodium sulfite solution), and analyze the organic phase.

-

Analysis: Use TLC or HPLC to track the consumption of the starting material.

Analytical Methods for Monitoring Stability

A robust analytical methodology is critical for accurately assessing the stability of tetra-O-benzyl galactose.

-

Thin Layer Chromatography (TLC): A rapid and effective technique for qualitative monitoring. The benzylated starting material will have a high Rf value in nonpolar solvent systems (e.g., hexanes/ethyl acetate), while the more polar hydroxylated degradation products will have lower Rf values.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically effective. Degradation can be quantified by the decrease in the peak area of the starting material over time.[24][26]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of degradation products, confirming the stepwise loss of benzyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic benzylic proton signals (typically ~4.5-5.0 ppm) and the appearance of new signals corresponding to the deprotected sugar.

Storage and Handling

To ensure its long-term stability and prevent unintended degradation, tetra-O-benzyl galactose should be stored under controlled conditions.

-

Temperature: Store at low temperatures, typically -20°C, to minimize any potential thermal degradation.[27]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Moisture: The compound should be kept in a tightly sealed container in a dry environment, as moisture can participate in hydrolytic degradation pathways, especially in the presence of trace acidic or basic impurities.[23]

Conclusion

The is a nuanced topic, critical to its successful application in research and development. While its benzyl ethers provide robust protection against a wide array of chemical conditions, particularly basic ones, they are susceptible to cleavage via catalytic hydrogenolysis, strong acids, and various oxidative reagents. A thorough understanding of these degradation pathways, coupled with rigorous stability testing using the protocols outlined in this guide, empowers scientists to employ this versatile building block with confidence and precision. By respecting its stability limits and implementing proper handling and storage procedures, researchers can fully leverage the synthetic potential of tetra-O-benzyl galactose in the creation of complex and biologically significant molecules.

References

-

Mandal, P. K., & McMurray, J. S. (2007). A combination of triethylsilane and 10% Pd/C for the removal of benzyl esters/ethers and the reduction of alkenes/alkynes. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

-

Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

-

Meuleman, M., et al. (2012). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 77(17), 7527–7538. [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]

-

Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

-

Tamura, J., Koike, S., & Shimadate, T. (1992). A New Oxidative Conversion of Carbohydrate Benzyl Ethers to Benzoyl Esters with RuCl3-NaIO. Journal of Carbohydrate Chemistry, 11(4), 465-472. [Link]

-

Codée, J. D. C., et al. (2011). Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. ResearchGate. [Link]

-

Seeberger, P. H., & Pieber, B. (2019). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 15, 2436–2443. [Link]

-

Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. [Link]

-

van den Bos, L. J. (2008). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

-

Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 437-441. [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

-

Bobbitt, J. M., & Merbouh, N. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(21), 8078–8081. [Link]

-

Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Chemical Synthesis Potential of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. [Link]

-

Slideshare. (2014). General methods for analysis of food carbohydrates. [Link]

-

McClements, D. J. (n.d.). 7. ANALYSIS OF CARBOHYDRATES. University of Massachusetts Amherst. [Link]

-

American Chemical Society. (2025). New analytical methods for the chemical characterization of carbohydrates in food. [Link]

- Schmidt, O. Th., & Schmadel, H. (1995). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose...

-

Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC - PubMed Central. [Link]

-

FAO. (n.d.). Analysis of monosaccharides and oligosaccharides. Analytical Techniques in Aquaculture Research. [Link]

-

Wellspring Chemicals Trade. (n.d.). 2,3,4,6-Tetra-O-Benzyl-D-Galactose. [Link]

-

Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]

-

ResearchGate. (n.d.). Benzyl alcohol and benzyl ether group reactions. [Link]

-

Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]

-

Lee, C. K. (1985). Methods of carbohydrate analysis. ThaiScience. [Link]

-

Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

XINXIANG AURORA BIOTECHNOLOGY CO., LTD. (n.d.). 2,3,4,6-Tetra-O-Benzyl-D-Galactose. [Link]

-

Rossi, M., & Fringuelli, F. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 481-484. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSE. [Link]

-

ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?. [Link]

-

YouTube. (2018). benzyl ether cleavage. [Link]

-

Pielak, G. J., & Li, Y. (2023). How Sugars Protect Dry Protein Structure. Biochemistry, 62(4), 841–847. [Link]

-

Moss, A. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. [Link]

-

ResearchGate. (2023). How Sugars Protect Dry Protein Structure. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. wschemtrade.com [wschemtrade.com]

- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. echemi.com [echemi.com]

- 24. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 25. aquaculture.ugent.be [aquaculture.ugent.be]

- 26. New analytical methods for the chemical characterization of carbohydrates in food - American Chemical Society [acs.digitellinc.com]

- 27. 2,3,4,6-Tetra-O-benzyl-D-galactose =98 53081-25-7 [sigmaaldrich.com]

1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside safety and handling

An In-Depth Technical Guide to the Safe Handling of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside

Authored by a Senior Application Scientist

Foreword: The landscape of drug discovery and synthetic chemistry is built upon a foundation of complex, often novel, molecules. Among these are protected carbohydrates, crucial building blocks for synthesizing glycoconjugates, oligosaccharides, and other biologically significant targets. 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is one such intermediate. While indispensable, the safe handling of these specialized reagents is paramount. This guide provides a technical framework for researchers and drug development professionals to manage this and structurally similar compounds, ensuring both personal safety and experimental integrity. It is built on the principle that a thorough understanding of a chemical's nature is the cornerstone of its safe utilization.

Compound Profile and Inferred Hazard Analysis

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a derivative of galactose where four of the five hydroxyl groups are protected as benzyl ethers.[1][2][3] This extensive benzylation renders the molecule significantly more hydrophobic than its parent sugar and is a critical strategy in complex oligosaccharide synthesis to control regioselectivity.[3]

Causality of Potential Hazards:

-

Benzyl Groups: While benzyl ethers are generally stable protecting groups, the presence of multiple aromatic rings suggests that combustion may produce hazardous byproducts like carbon monoxide and carbon dioxide.[4][7]

-

Physical Form: This compound is typically a crystalline solid or fine powder. Fine powders present a potential respiratory hazard, as they can be easily inhaled.[8] There is also a general risk of dust explosion with finely distributed organic substances, although this is more of a concern at industrial scale.[9]

-

Chemical Class: As a complex organic molecule, it should be treated with the standard caution afforded to all laboratory chemicals, assuming it may cause skin or eye irritation upon direct contact until proven otherwise.[6] Some safety data sheets for similar compounds note potential for skin, eye, and respiratory irritation.[6]

Based on these inferences, while some related compounds are not classified as hazardous under OSHA or GHS guidelines, a prudent approach is to handle 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside as a substance with the potential to be an irritant.[4][10]

Data Summary: Physicochemical and Inferred Safety Properties

| Property | Value / Information | Source |

| Chemical Name | 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside | N/A |

| CAS Number | 61820-04-0 | [11] |

| Molecular Formula | C₃₄H₃₆O₆ | [11] |

| Molecular Weight | 540.65 g/mol | [11] |

| Boiling Point | 676.10 °C (Predicted) | [11] |

| Appearance | White to off-white solid/powder | General knowledge |

| GHS Hazard Class | Not currently classified. Assumed to be a potential irritant based on analogs. | [4][6] |

| Potential Hazards | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] | [6] |

Exposure Controls & Personal Protective Equipment (PPE)

The primary goal of exposure control is to minimize contact with the chemical through engineering controls, administrative controls, and finally, personal protective equipment. The causality is simple: preventing contact prevents adverse effects.

Engineering Controls:

-

Fume Hood/Ventilated Enclosure: All weighing and solution preparation should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[5] This is the most critical engineering control to prevent inhalation of fine powders.

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][12] A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[6][12]

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[12] There is no one-size-fits-all glove, but nitrile provides good protection against incidental contact with a wide range of chemicals.[12] Always inspect gloves before use and wash hands thoroughly after handling the substance.[9][13]

-

Skin and Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of dust generation, disposable sleeves may be worn.[8][14]

-

Respiratory Protection: Not typically required when handling small quantities in a functioning fume hood.[4][7] If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[5]

Safe Handling and Experimental Protocol

Trustworthy protocols are self-validating by design, incorporating safety checks and best practices at every stage. The following protocol for weighing and solubilizing the compound is designed to minimize exposure and ensure accuracy.

Protocol: Weighing and Preparing a Solution of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is on and functioning correctly.

-

Clean the work surface within the fume hood.

-

Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Gather all necessary equipment: spatulas, weigh paper/boat, vials, and the selected solvent.

-

-

Weighing the Compound:

-

Carefully open the container of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside inside the fume hood, keeping the opening pointed away from your breathing zone.

-

Use a clean spatula to transfer the desired amount of the solid onto a tared weigh paper or boat on the balance.

-

Expert Insight: Avoid creating dust clouds by moving slowly and deliberately. Do not tap the spatula on the side of the container. If some powder adheres to the spatula, gently tap it against the inside of the receiving vessel.

-

Once the target weight is achieved, securely close the main container.

-

-

Transfer and Solubilization:

-

Carefully transfer the weighed powder into the reaction vessel or vial.

-

Add the desired solvent to the vessel, directing the stream to wash down any powder adhering to the sides.

-

Cap the vessel and mix by gentle swirling, vortexing, or magnetic stirring until fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh paper/boat and any contaminated items (e.g., pipette tips) in the designated solid chemical waste container.

-

Wipe down the spatula with a solvent-dampened towel, allowing the solvent to evaporate in the hood before removing the spatula. Dispose of the towel in the solid waste.

-

Wipe down the balance and the work surface in the fume hood.

-

Remove gloves and dispose of them properly, then wash hands thoroughly.

-

Storage, Emergency Procedures, and Waste Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Many suppliers recommend refrigeration or freezer storage to maintain long-term stability.[4][11]

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[5] If irritation occurs, seek medical advice.[8]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[13][15] If the person feels unwell, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[5] Seek medical attention.[13]

-

Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[5] Firefighters should wear self-contained breathing apparatus.[4][5]

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5] Do not allow the product to enter drains.[5][8]

Workflow Visualization

The following diagram illustrates the lifecycle of a research chemical within the laboratory, emphasizing the integration of safety protocols at each step.

Sources

- 1. Carbohydrate - Wikipedia [en.wikipedia.org]

- 2. Monosaccharide protection - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. biosynth.com [biosynth.com]

- 12. hsa.ie [hsa.ie]

- 13. sds.betco.com [sds.betco.com]

- 14. sloanmedical.com [sloanmedical.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside: Synthesis, Commercial Availability, and Applications in Glycoscience

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside, a key building block in modern carbohydrate chemistry. We will delve into its synthesis, purification, characterization, commercial availability, and its critical role as a glycosyl donor or acceptor in the construction of complex oligosaccharides and glycoconjugates with significant therapeutic potential.

The Strategic Importance of Protected Galactosides in Drug Discovery

Glycoconjugates, molecules comprising carbohydrates covalently linked to lipids or proteins, are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The precise chemical synthesis of these complex molecules is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics such as carbohydrate-based vaccines and immunomodulatory agents.

The strategic use of protecting groups is a cornerstone of synthetic carbohydrate chemistry. The numerous hydroxyl groups on a monosaccharide must be selectively masked to control reactivity and stereochemistry during glycosidic bond formation. Benzyl ethers are widely employed as protecting groups due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis. 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside, with its free hydroxyl group at the C-2 position, is a versatile intermediate, ready to act as a glycosyl acceptor for the introduction of various moieties at this position. Alternatively, the anomeric position can be activated to transform the molecule into a glycosyl donor.

Commercial Availability and Supplier Overview

While a niche chemical, 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is available from several specialized commercial suppliers. Researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data when selecting a supplier. Below is a comparative overview of some notable suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Biosynth | 1,3,4,6-Tetra-O-benzyl-b-D-galactopyranoside | 61820-04-0 | C₃₄H₃₆O₆ | 540.65 g/mol | High Purity | Often available as a custom synthesis product.[1] |

| Echemi | This compound | 61820-04-0 | C₃₄H₃₆O₆ | 540.6 g/mol | Varies by trader | A platform connecting various chemical traders.[2] |

| Sigma-Aldrich | 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | 6386-24-9 | C₃₄H₃₆O₆ | 540.65 g/mol | ≥97% | Note: This is an isomer, with a free anomeric hydroxyl. |

Synthesis and Purification: A Practical Approach

Step 1: Benzylation of a Galactopyranoside Precursor

The initial step involves the protection of the hydroxyl groups of a galactose derivative with benzyl groups. A common starting material is a commercially available methyl galactopyranoside.

Workflow for Benzylation:

Caption: General workflow for the benzylation of a methyl galactopyranoside.

Detailed Protocol:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with methyl α-D-galactopyranoside. The flask is purged with an inert gas (e.g., argon or nitrogen).

-

Dissolution: Anhydrous dimethylformamide (DMF) is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise with vigorous stirring. The mixture is stirred at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Benzylation: Benzyl bromide (BnBr) is added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0°C. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as dichloromethane (DCM) or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the fully benzylated methyl galactopyranoside.

Step 2: Selective Deprotection and Isomerization (Hypothetical Route)

To obtain the target compound with a free 2-OH group, a multi-step sequence involving selective protection and deprotection would be necessary. A plausible, though complex, route could involve:

-

Anomeric Deprotection: Selective removal of the anomeric methyl group to yield the free anomeric hydroxyl.

-

Selective Protection of the Anomeric Position: Introduction of a temporary protecting group at the anomeric position.

-

Selective Deprotection at C-2: Removal of the benzyl group at the C-2 position. This is a challenging step due to the similar reactivity of the benzyl ethers.

-

Final Deprotection: Removal of the temporary anomeric protecting group.

Given the complexity and likely low yield of such a sequence, for many applications, researchers may opt for the isomeric 2,3,4,6-Tetra-O-benzyl-D-galactopyranose , which is more readily synthesized and commercially available, to serve as a glycosyl donor.

Purification of Benzylated Sugars

Purification of benzylated sugars often presents challenges due to their oily nature and similar polarities of byproducts.

Workflow for Purification:

Caption: A systematic approach to the purification of benzylated carbohydrates.

Key Considerations for Purification: [5]

-

Thin Layer Chromatography (TLC): Before attempting column chromatography, it is crucial to identify an optimal solvent system using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and clear separation from impurities.

-

Column Chromatography: Silica gel is the standard stationary phase. The crude product should be loaded onto the column in a minimal amount of solvent. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

-

Crystallization: If the purified product is obtained as an oil, crystallization can be attempted from a suitable solvent system, such as ethyl acetate/hexanes or diethyl ether/petroleum ether. Slow cooling and scratching the flask can induce crystallization.

Spectroscopic Characterization

Unambiguous structural confirmation of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is essential. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for this exact isomer is scarce in the public domain, the expected spectral features can be predicted based on data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H NMR (in CDCl₃) Features:

-

Aromatic Protons: A complex multiplet in the range of δ 7.1-7.4 ppm corresponding to the protons of the four benzyl groups.

-

Anomeric Proton (H-1): A doublet with a coupling constant (³JH1,H2) of approximately 8.0 Hz, characteristic of a trans-diaxial relationship between H-1 and H-2 in a β-pyranoside. The chemical shift would be expected around δ 4.4-4.6 ppm.

-

Other Sugar Protons: A series of multiplets between δ 3.4 and 4.2 ppm.

-

Benzyl CH₂ Protons: Several AB quartets or doublets between δ 4.5 and 5.0 ppm.

Expected ¹³C NMR (in CDCl₃) Features:

-

Anomeric Carbon (C-1): A signal around δ 103-105 ppm.

-

Other Sugar Carbons: Signals in the range of δ 68-85 ppm.

-

Benzyl CH₂ Carbons: Signals around δ 70-75 ppm.

-

Aromatic Carbons: Signals between δ 127 and 139 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Expected HRMS (ESI-TOF) Data:

-

[M+Na]⁺: The calculated m/z for C₃₄H₃₆O₆Na would be approximately 563.2359. The experimentally observed value should be within a few ppm of this theoretical mass.

Applications in Oligosaccharide and Glycoconjugate Synthesis

The primary application of 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is as a building block in the synthesis of complex carbohydrates. With its free 2-OH group, it serves as an excellent glycosyl acceptor.

Role as a Glycosyl Acceptor in Glycosylation Reactions

The free hydroxyl group at the C-2 position can be glycosylated with a suitable glycosyl donor to form a 1,2-glycosidic linkage. This is a key step in the synthesis of many biologically important oligosaccharides.

General Glycosylation Workflow:

Caption: General scheme for a glycosylation reaction using 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside as a glycosyl acceptor.

Exemplary Protocol: Synthesis of a Disaccharide

This protocol describes a typical glycosylation reaction using an activated glycosyl donor, such as a trichloroacetimidate, with 1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside as the acceptor.[6][7]

-

Preparation: A flame-dried flask containing the glycosyl acceptor (1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside) and activated molecular sieves (4 Å) is placed under an inert atmosphere.

-

Addition of Reagents: Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature. The activated glycosyl donor (e.g., a 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) is added as a solution in DCM.

-

Initiation of Reaction: The reaction mixture is cooled to a low temperature (e.g., -40 to -78 °C). A catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.

-

Reaction Monitoring: The reaction is stirred at the low temperature and its progress is monitored by TLC.

-

Quenching and Work-up: Upon completion, the reaction is quenched with a base, such as triethylamine or pyridine. The mixture is filtered through a pad of Celite®, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated.

-

Purification: The resulting crude disaccharide is purified by silica gel column chromatography.

Synthesis of Immunomodulatory Glycoconjugates

Protected galactosides are crucial for the synthesis of immunomodulatory glycolipids, such as analogues of gangliosides and α-galactosylceramides.[8][9][10][11] These molecules are potent activators of specific immune cells and are being investigated as adjuvants for vaccines and as therapeutics for cancer and autoimmune diseases. The synthesis of these complex molecules often involves the coupling of a protected galactose building block to a lipid aglycone.

Conclusion

1,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside is a valuable, albeit specialized, building block for the synthesis of complex carbohydrates and glycoconjugates. Its synthesis requires careful control of protecting group chemistry, and its purification can be challenging. However, its utility as a glycosyl acceptor with a free 2-OH group makes it an important tool for researchers in glycochemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its successful application in the development of novel carbohydrate-based therapeutics.

References

-

MDPI. (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-thiazolyl)-d-galactopyranose. [Link]

-

MDPI. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. Synthesis of lysogangliosides. [Link]

-

National Center for Biotechnology Information. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. [Link]

-

National Center for Biotechnology Information. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. [Link]

-

ResearchGate. Synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose for α-glycosidation. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

Semantic Scholar. 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. [Link]

-

Taylor & Francis Group. An Alternative Synthesis of 3-Azidopropyl 2,4,6-Tri-O-Benzyl-β-d-Galactopyranosyl-(1→4)-2,3,6-Tri-O-Benzyl-β-d-Glucopyranoside. [Link]

-

Utrecht University Repository. Divergent Chemoenzymatic Synthesis of Sulfated Ganglio‐Oligosaccharides for Probing Ligand Requirements of Glycan Binding Proteins. [Link]

-

ACS Publications. Ganglioside GM3 Analogues Containing Monofluoromethylene-Linked Sialoside: Synthesis, Stereochemical Effects, Conformational Behavior, and Biological Activities. [Link]

-

National Center for Biotechnology Information. Chemoenzymatic synthesis and facile purification of gangliosides. [Link]

- Google Patents. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

Royal Society of Chemistry. Advances in glycoside and oligosaccharide synthesis. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of lysogangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]

A Scientist's Guide to the Foundational Chemistry of Protected Galactopyranosides

For researchers and drug development professionals venturing into glycochemistry, a deep understanding of the synthesis and manipulation of carbohydrate building blocks is paramount. Galactopyranosides, six-membered ring structures of the sugar galactose, are ubiquitous in biologically significant molecules, from blood group antigens to therapeutic glycoproteins. However, their synthesis is complicated by the presence of multiple hydroxyl groups of similar reactivity. This guide provides an in-depth exploration of the foundational protection and deprotection chemistry essential for the precise, regioselective modification of galactopyranosides.

The Galactopyranoside Challenge: Reactivity and the Need for Protection

The galactopyranose ring contains five hydroxyl (-OH) groups located at carbons C1 (the anomeric center), C2, C3, C4, and C6. The primary hydroxyl at C6 is generally the most nucleophilic and least sterically hindered, making it the most reactive under many conditions.[1][2] The four secondary hydroxyls (C2, C3, C4, and the anomeric C1-OH) exhibit subtle differences in reactivity based on their steric environment and orientation (axial vs. equatorial), which can be exploited for regioselective reactions.[1]

Without the use of protecting groups, reagents intended for one hydroxyl group would react indiscriminately with all of them, leading to a complex and inseparable mixture of products. Protecting groups are temporary chemical modifications that mask a functional group, rendering it inert to specific reaction conditions.[3][4] The success of any complex oligosaccharide synthesis hinges on a well-designed protecting group strategy.[5][6][7]

The ideal protecting group strategy adheres to the principle of orthogonality . Orthogonal protecting groups are sets of groups that can be removed under distinct, specific conditions without affecting the others present in the molecule.[5][6][8] This allows for the sequential unmasking and reaction of different hydroxyl positions, which is the cornerstone of controlled oligosaccharide synthesis.[5][6]

The Chemist's Toolkit: Key Protecting Groups for Galactose

The choice of protecting group is dictated by its stability to various reaction conditions and the specific, mild conditions required for its removal.[4][9]

Table 1: Common Protecting Groups for Galactopyranoside Hydroxyls

| Protecting Group Class | Example(s) | Installation Conditions | Removal Conditions | Stability Profile |

| Acyl | Acetyl (Ac), Benzoyl (Bz) | Ac₂O or AcCl, pyridine | Catalytic NaOMe in MeOH (Zemplén) | Stable to acid, hydrogenolysis. Labile to base. |

| Ether | Benzyl (Bn) | NaH, Benzyl Bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Labile to hydrogenolysis. |

| Silyl Ether | TBDMS, TIPS | Silyl Chloride, Imidazole | Fluoride source (e.g., TBAF) | Stable to base. Labile to acid and fluoride. |

| Acetal | Benzylidene | Benzaldehyde dimethyl acetal, Acid catalyst (e.g., CSA, Cu(OTf)₂) | Acidic hydrolysis; Reductive opening (e.g., Et₃SiH) | Stable to base, hydrogenolysis. Labile to acid. |

Acyl Groups: The Workhorse Protectors

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are among the most common protecting groups in carbohydrate chemistry.[10][11] They are typically installed using an acid anhydride (e.g., acetic anhydride) or acyl chloride in the presence of a base like pyridine.